molecular formula C11H8Cl2N2O2 B12914723 6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one CAS No. 87426-05-9

6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12914723
CAS No.: 87426-05-9
M. Wt: 271.10 g/mol
InChI Key: SHSLZLVVBHDDRC-UHFFFAOYSA-N
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Description

6-((3,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones It is characterized by the presence of a dichlorobenzyl group attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 3,4-dichlorobenzyl chloride with pyridazinone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-((3,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinones with various functional groups.

Scientific Research Applications

6-((3,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-((3,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl chloride
  • 3,4-Dichlorophenylacetonitrile
  • 2,4-Dichlorobenzyl chloride

Uniqueness

6-((3,4-Dichlorobenzyl)oxy)pyridazin-3(2H)-one is unique due to its specific structure, which combines the dichlorobenzyl group with the pyridazinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

87426-05-9

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]-1H-pyridazin-6-one

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(5-9(8)13)6-17-11-4-3-10(16)14-15-11/h1-5H,6H2,(H,14,16)

InChI Key

SHSLZLVVBHDDRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1COC2=NNC(=O)C=C2)Cl)Cl

Origin of Product

United States

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